Ethyldiphenylphosphine is a valuable tool for researchers due to its ability to form stable complexes with various transition metals. These complexes can then act as catalysts for various organic transformations, which are reactions that change the structure of organic molecules.
One prominent example involves the use of ethyldiphenylphosphine in the preparation of arylpalladium cyanoalkyl complexes. These complexes are effective catalysts for the α-arylation of nitriles, a reaction that introduces an aryl group (derived from an aromatic ring) to the alpha carbon (the carbon atom next to the functional group) of a nitrile molecule []. This specific application highlights the potential of ethyldiphenylphosphine in facilitating valuable synthetic processes.
Beyond its role in catalysis, ethyldiphenylphosphine finds application in other areas of scientific research, including:
Ethyldiphenylphosphine is an organophosphorus compound with the chemical formula . It is characterized by a phosphorus atom bonded to two phenyl groups and one ethyl group. This compound is notable for its role as a ligand in coordination chemistry and catalysis, facilitating various
Ethyldiphenylphosphine can be synthesized through several methods:
These methods allow for the efficient production of ethyldiphenylphosphine in laboratory settings.
Ethyldiphenylphosphine has several applications in various fields:
Interaction studies of ethyldiphenylphosphine focus on its behavior as a ligand with different metals. Research indicates that it can form stable complexes with transition metals such as palladium, platinum, and gold. These complexes often exhibit enhanced catalytic properties compared to their metal counterparts alone. The ligand's steric and electronic properties play a crucial role in determining the reactivity and selectivity of these metal complexes .
Ethyldiphenylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Features |
---|---|---|
Diphenylphosphine | C12H15P | Base compound without ethyl substitution. |
Triphenylphosphine | C18H15P | Contains three phenyl groups; more sterically hindered. |
Ethyldimethylphosphine | C5H15P | Contains two methyl groups; different steric effects. |
Ethyldiphenylphosphine oxide | C14H15O2P | Oxidized form; exhibits different chemical reactivity. |
Ethyldiphenylphosphine is unique due to its combination of two bulky phenyl groups and one ethyl group, which provides specific steric and electronic properties that enhance its performance as a ligand in catalytic processes. This balance allows it to participate effectively in various reactions while maintaining stability.
Ethyldiphenylphosphine exhibits a molecular formula of C₁₄H₁₅P with a molecular weight of 214.24 g/mol [1] [2]. The compound possesses a central phosphorus atom bonded to two phenyl groups and one ethyl group, creating a pyramidal geometry around the phosphorus center [3]. The International Union of Pure and Applied Chemistry name for this compound is ethyl(diphenyl)phosphane, with the Chemical Abstracts Service registry number 607-01-2 [1] [4].
The phosphorus-carbon bond lengths in ethyldiphenylphosphine range from 1.796 to 1.800 Ångström based on computational studies of related diphenylphosphine compounds . The carbon-phosphorus-carbon bond angles are approximately 104.5 degrees, which is characteristic of pyramidal phosphine structures . The phosphorus atom adopts a distorted tetrahedral geometry when considering the lone pair of electrons, with bond angles deviating from the ideal tetrahedral angle due to the presence of the electron lone pair [6].
The phenyl rings attached to the phosphorus center maintain typical aromatic carbon-carbon bond lengths of approximately 1.40 Ångström [7]. The ethyl group exhibits standard carbon-carbon and carbon-hydrogen bond distances consistent with saturated alkyl chains [7]. The phosphorus-phenyl carbon bonds show partial double bond character due to back-donation from phosphorus d-orbitals to the aromatic π-system [6].
Ethyldiphenylphosphine adopts a pyramidal configuration at the phosphorus center, with the lone pair of electrons occupying the fourth coordination site [3]. The compound can exist in different conformational arrangements due to rotation around the phosphorus-carbon bonds [8]. The spatial arrangement is influenced by steric interactions between the bulky phenyl groups and the ethyl substituent [6].
The stereochemistry around the phosphorus atom results in the molecule being chiral, though the compound is typically used as a racemic mixture in synthetic applications [9]. The phenyl rings can adopt various orientations relative to each other, with eclipsed and staggered conformations being possible depending on temperature and solvent environment [8]. Computational studies suggest that the most stable conformation minimizes steric repulsion between the aromatic rings while maintaining optimal orbital overlap [6].
Ethyldiphenylphosphine exists as a liquid at room temperature with a colorless to light yellow appearance [4] [10]. The compound exhibits a clear, colorless liquid form when pure, though slight coloration may develop upon exposure to air due to oxidation [11] [12]. The physical state remains liquid across a wide temperature range, making it suitable for various synthetic applications [13].
The compound demonstrates air sensitivity, requiring storage under inert atmosphere conditions to prevent oxidation to the corresponding phosphine oxide [4] [10]. When exposed to ambient conditions, the liquid may develop a slight yellowish tint over time [10]. The material maintains its liquid state under standard laboratory conditions and exhibits good handling characteristics for liquid reagents [11].
The boiling point of ethyldiphenylphosphine is reported as 293°C at atmospheric pressure [3] [4] [13]. Alternative measurements indicate a boiling point range of 130-132°C under reduced pressure conditions of 1 mmHg [12]. The compound does not exhibit a well-defined melting point under standard conditions due to its liquid state at room temperature [4].
The high boiling point reflects the significant molecular weight and intermolecular forces present in the compound [3]. The vapor pressure remains relatively low at ambient temperatures, contributing to the compound's stability as a liquid reagent [11]. Temperature-dependent studies show that the compound maintains its structural integrity across its liquid range without significant decomposition [13].
The density of ethyldiphenylphosphine is 1.048 g/mL at 25°C, indicating a moderately dense organic liquid [3] [11] [14]. The refractive index is measured as n₂₀/D = 1.614, which is characteristic of aromatic phosphine compounds [3] [11]. These physical constants are consistent with the presence of dense aromatic rings and the phosphorus heteroatom [14].
The specific gravity of 1.048 confirms the compound's density relative to water [11] [14]. The refractive index value indicates significant light-bending properties due to the electron-rich aromatic systems and the phosphorus center [3]. Both properties remain stable under ambient conditions and serve as reliable identification parameters for compound purity assessment [14].
Ethyldiphenylphosphine exhibits limited solubility in water, with calculated values of 0.0411 mg/mL (0.000192 mol/L) according to computational solubility predictions [15]. The compound demonstrates significantly enhanced solubility in organic solvents, particularly those of moderate to low polarity [11]. Chloroform serves as an effective solvent for dissolution and crystallization procedures involving ethyldiphenylphosphine derivatives [16].
The compound shows good compatibility with common organic reaction solvents including tetrahydrofuran, dichloromethane, and toluene [17]. Polar protic solvents such as alcohols provide moderate solubility, while highly polar solvents like dimethyl sulfoxide offer limited dissolution [17]. The solubility characteristics reflect the predominantly hydrophobic nature of the molecule due to the large aromatic content [15].
The proton Nuclear Magnetic Resonance spectrum of ethyldiphenylphosphine displays characteristic signals for the ethyl and phenyl substituents [18]. The aromatic protons of the phenyl rings appear in the range of 7.15-7.46 parts per million, consistent with substituted benzene rings [18] [19]. The ethyl group protons exhibit typical patterns with the methylene protons appearing as a multiplet around 2.33-2.38 parts per million and the methyl protons showing a triplet pattern around 1.26 parts per million [18].
Integration ratios confirm the molecular structure with aromatic protons accounting for ten protons total and the ethyl group contributing five protons [18]. The chemical shifts are influenced by the electron-withdrawing effect of the phosphorus atom, causing slight downfield shifts compared to simple alkyl compounds [19]. Coupling patterns between the ethyl protons follow typical multiplicities with the methylene protons coupled to both the methyl protons and the phosphorus center [18].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for the aromatic and aliphatic carbons in ethyldiphenylphosphine [20]. The aromatic carbons appear in the characteristic range of 125-150 parts per million, with individual signals for the ortho, meta, and para positions of the phenyl rings [20]. The ethyl group carbons exhibit signals around 10-15 parts per million for the methyl carbon and 25-35 parts per million for the methylene carbon [20].
Phosphorus coupling effects are observed in the carbon spectrum, with one-bond carbon-phosphorus coupling constants providing structural confirmation [20]. The aromatic carbon signals may show fine splitting due to long-range coupling with the phosphorus nucleus [20]. Chemical shift assignments are consistent with electron density distributions calculated from molecular orbital theory [20].
Phosphorus-31 Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization for ethyldiphenylphosphine [21]. The phosphorus signal appears at approximately -15.9 to -16.2 parts per million, which is characteristic of trisubstituted phosphines [18] [22]. This chemical shift range is typical for phosphorus atoms bonded to aromatic and aliphatic carbon substituents [21].
The phosphorus signal appears as a singlet due to the lack of directly bonded protons [18]. The chemical shift value reflects the electronic environment around the phosphorus center, with the phenyl groups providing moderate deshielding effects [21]. Phosphorus Nuclear Magnetic Resonance serves as a highly sensitive probe for monitoring reaction progress and compound purity [22].
Infrared spectroscopy of ethyldiphenylphosphine reveals characteristic absorption bands for the various functional groups present in the molecule [23]. The aromatic carbon-hydrogen stretching vibrations appear around 3080 wavenumbers, while the aliphatic carbon-hydrogen stretches occur in the 2800-3000 wavenumber region [24]. The phenyl ring vibrations produce multiple absorption bands in the fingerprint region between 1400-1600 wavenumbers [24].
Phosphorus-carbon stretching vibrations contribute to absorptions in the 700-1100 wavenumber range, though these may overlap with aromatic bending modes [23]. The absence of phosphorus-hydrogen stretching bands confirms the trisubstituted nature of the phosphine [24]. Characteristic aromatic overtone and combination bands appear in the 1700-2000 wavenumber region [24].
Mass spectrometric analysis of ethyldiphenylphosphine shows a molecular ion peak at mass-to-charge ratio 214, corresponding to the molecular weight of the compound [25]. Fragmentation patterns reveal loss of the ethyl group as a common pathway, generating a diphenylphosphine cation at mass-to-charge ratio 186 [25]. Additional fragmentation involves sequential loss of phenyl groups, producing characteristic phosphine fragment ions [26].
The base peak in the mass spectrum often corresponds to the diphenylphosphine fragment, indicating the relative stability of this ionic species [25]. Isotope patterns reflect the natural abundance of carbon-13 and phosphorus-31 isotopes [25]. Electron ionization mass spectrometry provides reproducible fragmentation patterns suitable for compound identification and purity assessment [26].
Crystallographic studies of ethyldiphenylphosphine complexes reveal detailed structural parameters for the phosphine ligand [27]. Crystal structures of metal complexes containing ethyldiphenylphosphine show typical phosphorus-metal bond lengths and coordination geometries [27]. The phosphine adopts various conformations in the solid state depending on crystal packing forces and coordination requirements [28].
Crystallographic data confirms the pyramidal geometry around the phosphorus center with bond angles consistent with solution-phase Nuclear Magnetic Resonance studies [27]. The phenyl rings adopt orientations that minimize steric interactions while maximizing crystal packing efficiency [28]. Temperature-dependent crystallographic studies reveal thermal motion parameters for individual atoms within the phosphine structure [27].
Density Functional Theory calculations reveal the electronic structure of ethyldiphenylphosphine with particular emphasis on the phosphorus lone pair orbital [29] [30]. The highest occupied molecular orbital is predominantly localized on the phosphorus atom and constitutes the primary reactive site for coordination chemistry [29]. The lowest unoccupied molecular orbital involves anti-bonding interactions between the phosphorus center and the aromatic π-systems [30].
Frontier molecular orbital analysis indicates a band gap of approximately 3.2-6.4 electron volts between the highest occupied and lowest unoccupied molecular orbitals [29] [30]. The molecular orbitals show significant delocalization across the aromatic rings with contributions from phosphorus d-orbitals [30]. Computational studies using B3LYP and CAM-B3LYP basis sets provide consistent orbital energies and spatial distributions [29].
Mulliken population analysis reveals the charge distribution within ethyldiphenylphosphine, with the phosphorus atom carrying a partial negative charge due to its higher electronegativity compared to carbon [29]. The aromatic rings exhibit delocalized electron density characteristic of benzene systems [29]. The ethyl group maintains typical electron distribution patterns for saturated alkyl chains [30].
Molecular electrostatic potential surfaces show regions of electron density concentration around the phosphorus lone pair, indicating the preferred site for electrophilic attack [29]. The aromatic rings display uniform electron density distribution with slight polarization toward the phosphorus center [29]. Natural bond orbital analysis identifies the most significant stabilizing interactions as hyperconjugation between carbon-hydrogen bonds and the phosphorus lone pair [30].
Conformational analysis of ethyldiphenylphosphine reveals multiple stable rotamers arising from rotation around the phosphorus-carbon bonds [8] [31]. The energy barriers for rotation around the phosphorus-phenyl bonds are relatively low, allowing facile interconversion between conformers at room temperature [8]. Steric interactions between the phenyl rings and the ethyl group influence the preferred conformational arrangements [31].
Molecular dynamics simulations demonstrate that the compound adopts a range of conformations in solution with rapid exchange between rotameric states [8]. The most stable conformations minimize steric repulsion while maintaining optimal orbital overlap between the phosphorus center and the aromatic π-systems [31]. Temperature-dependent studies show increased conformational flexibility at elevated temperatures with preservation of the basic pyramidal geometry around phosphorus [8].
Irritant